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Compound of Interest

Compound Name:
5-Amino-2-fluorobenzenesulfonic

acid

Cat. No.: B1316496 Get Quote

This guide provides a comparative analysis of the spectroscopic data for 5-Amino-2-
fluorobenzenesulfonic acid and its structural analogs. Due to the limited availability of

experimental spectra for 5-Amino-2-fluorobenzenesulfonic acid, this guide utilizes predicted

data for this compound and compares it with experimental data for similar molecules. This

information is intended for researchers, scientists, and professionals in drug development to

facilitate compound identification, characterization, and selection.

Data Presentation
The following tables summarize the key spectroscopic data for 5-Amino-2-
fluorobenzenesulfonic acid and two comparative compounds: 5-Amino-2-

chlorobenzenesulfonic acid and 2-Amino-5-fluorobenzoic acid.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)
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Compound Chemical Shift (ppm) and Multiplicity

5-Amino-2-fluorobenzenesulfonic acid

(Predicted)

~7.6-7.8 (dd, 1H), ~7.0-7.2 (m, 1H), ~6.8-7.0 (m,

1H)

5-Amino-2-chlorobenzenesulfonic acid No direct experimental data found in searches.

2-Amino-5-fluorobenzoic acid
7.22 (dd, J=8.9, 3.2 Hz, 1H), 6.85 (td, J=8.9, 3.2

Hz, 1H), 6.67 (dd, J=8.9, 4.9 Hz, 1H)

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental)

Compound Chemical Shift (ppm)

5-Amino-2-fluorobenzenesulfonic acid

(Predicted)

~155-160 (d, J=240-250 Hz), ~140-145, ~130-

135 (d), ~120-125 (d), ~115-120 (d), ~110-115

5-Amino-2-chlorobenzenesulfonic acid No direct experimental data found in searches.

2-Amino-5-fluorobenzoic acid

168.9, 158.9 (d, J=237.9 Hz), 140.2, 124.5 (d,

J=7.6 Hz), 117.8 (d, J=22.8 Hz), 115.3 (d,

J=22.8 Hz), 114.9 (d, J=7.6 Hz)

Table 3: IR Spectroscopic Data (Predicted/Experimental)

Compound Key IR Absorptions (cm⁻¹)

5-Amino-2-fluorobenzenesulfonic acid

(Predicted)

~3400-3200 (N-H stretch), ~3100-3000 (Ar C-H

stretch), ~1620-1600 (N-H bend), ~1250-1150

(S=O stretch), ~1050-1000 (S-O stretch),

~1200-1100 (C-F stretch)

5-Amino-2-chlorobenzenesulfonic acid No direct experimental data found in searches.

2-Amino-5-fluorobenzoic acid

3481, 3371 (N-H stretch), 1676 (C=O stretch),

1622, 1566, 1481 (aromatic C=C stretch), 1246

(C-N stretch), 1178 (C-F stretch)

Table 4: Mass Spectrometry Data
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Compound Molecular Weight
Key Fragmentation Peaks
(m/z)

5-Amino-2-

fluorobenzenesulfonic acid
191.18 g/mol

[M-H]⁻ at 190, loss of SO₃ at

110

5-Amino-2-

chlorobenzenesulfonic acid
207.64 g/mol [1][2]

[M-H]⁻ at 206/208 (isotope

pattern), loss of SO₃

2-Amino-5-fluorobenzoic acid 155.13 g/mol
[M+H]⁺ at 156, loss of H₂O,

loss of CO

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may need to be optimized for the particular instrument

and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved.

Instrument Setup:

Use a standard 5 mm NMR tube.

Tune and shim the spectrometer for the specific solvent.

Set the acquisition parameters for ¹H NMR (e.g., pulse angle, acquisition time, relaxation

delay) and ¹³C NMR (e.g., proton decoupling, number of scans).

Data Acquisition:

Acquire the ¹H NMR spectrum. Typically requires a small number of scans.

Acquire the ¹³C NMR spectrum. This may require a larger number of scans due to the

lower natural abundance of ¹³C.
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Data Processing:

Apply Fourier transformation to the raw data.

Phase and baseline correct the spectra.

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and

coupling constants.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr

powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using

a hydraulic press.

Solid (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

Instrument Setup:

Perform a background scan to account for atmospheric CO₂ and H₂O.

Set the desired spectral range (typically 4000-400 cm⁻¹) and number of scans.

Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the IR beam and

acquire the spectrum.

Data Processing:

Baseline correct the spectrum if necessary.

Identify and label the major absorption peaks.

Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol, acetonitrile/water). The concentration will depend on the ionization technique

used.

Instrument Setup:

Choose an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

Set the mass spectrometer to operate in either positive or negative ion mode.

Calibrate the mass analyzer using a known standard.

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the

mass spectrum over a desired m/z range. For fragmentation analysis (MS/MS), select the

parent ion of interest and subject it to collision-induced dissociation (CID).

Data Processing:

Determine the m/z values of the molecular ion and any significant fragment ions.

Analyze the isotopic pattern if applicable (e.g., for chlorine-containing compounds).

Mandatory Visualization
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Caption: Workflow for Spectroscopic Analysis of Aromatic Compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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